5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester
Overview
Description
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a methyl ester group attached to the carboxylic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5h-pyrrolo[2,3-b]pyrazine derivatives, have shown significant activity on kinase inhibition .
Mode of Action
It is suggested that 5h-pyrrolo[2,3-b]pyrazine derivatives inhibit kinase activity, which could potentially lead to the disruption of various cellular processes .
Biochemical Pathways
Kinase inhibition can affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
Kinase inhibitors can lead to the disruption of various cellular processes, potentially leading to cell death .
Biochemical Analysis
Biochemical Properties
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases, which are crucial for cellular signaling pathways. The compound has shown kinase inhibitory activity, particularly against fibroblast growth factor receptors (FGFRs), which are involved in cell growth and differentiation . These interactions suggest that this compound could be a valuable tool in studying kinase-related pathways and potentially developing kinase inhibitors for therapeutic purposes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s kinase inhibitory activity affects pathways such as MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, it has been observed to impact gene expression related to these pathways, further influencing cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It inhibits kinase activity by binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling molecules . This inhibition leads to changes in gene expression and cellular responses, highlighting the compound’s potential as a kinase inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged observation of its effects . Long-term exposure to the compound has demonstrated sustained kinase inhibition and consistent impact on cellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits kinase activity without causing significant adverse effects . At higher doses, toxic effects have been observed, including disruptions in normal cellular functions and potential toxicity to vital organs . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and subsequent elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, which may also exhibit biological activity . Understanding these pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function . The compound’s distribution patterns are crucial for understanding its therapeutic potential and optimizing its delivery to target tissues.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution is essential for optimizing the compound’s therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester typically involves the cyclization of appropriate precursors. One common method includes the following steps:
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide, yielding the desired pyrrolo[2,3-b]pyrazine derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.
Scientific Research Applications
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: This compound is similar in structure but lacks the pyrrole ring.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds have a different ring fusion pattern but share the pyrazine and pyrrole rings.
Uniqueness
5-Methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid methyl ester is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Its ability to inhibit kinases and other enzymes makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 5-methylpyrrolo[2,3-b]pyrazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-12-5-6(9(13)14-2)7-8(12)11-4-3-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKZVESZAMWASP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101160812 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860028-29-0 | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid, 5-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101160812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.